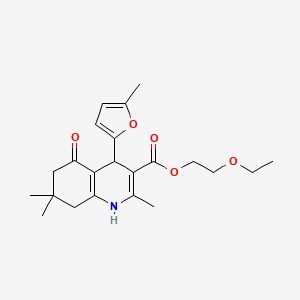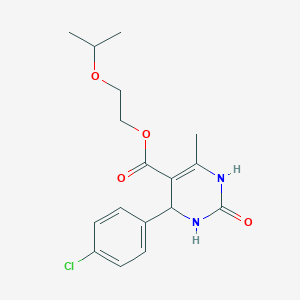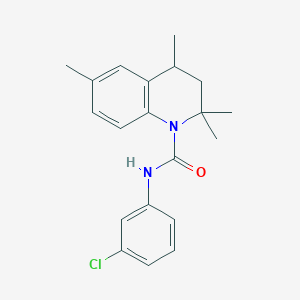
1-N,3-N-bis(4-acetylphenyl)-2,4,5,6-tetrafluorobenzene-1,3-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-N,3-N-bis(4-acetylphenyl)-2,4,5,6-tetrafluorobenzene-1,3-dicarboxamide is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and acetylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-N,3-N-bis(4-acetylphenyl)-2,4,5,6-tetrafluorobenzene-1,3-dicarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrafluorobenzene core, followed by the introduction of acetylphenyl groups through amide bond formation. Common reagents used in these reactions include acyl chlorides, amines, and catalysts such as palladium or copper complexes. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-N,3-N-bis(4-acetylphenyl)-2,4,5,6-tetrafluorobenzene-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace specific atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines
Applications De Recherche Scientifique
1-N,3-N-bis(4-acetylphenyl)-2,4,5,6-tetrafluorobenzene-1,3-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can serve as a probe or ligand in biochemical assays and studies.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-N,3-N-bis(4-acetylphenyl)-2,4,5,6-tetrafluorobenzene-1,3-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-bis(4-acetylphenyl)-4,6-dimethoxy-1,3-benzenedisulfonamide
- N,N’-bis(3-acetylphenyl)isophthalamide
Uniqueness
1-N,3-N-bis(4-acetylphenyl)-2,4,5,6-tetrafluorobenzene-1,3-dicarboxamide is unique due to its tetrafluorobenzene core, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability, reactivity, or specific interactions with biological targets.
Propriétés
IUPAC Name |
1-N,3-N-bis(4-acetylphenyl)-2,4,5,6-tetrafluorobenzene-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F4N2O4/c1-11(31)13-3-7-15(8-4-13)29-23(33)17-19(25)18(21(27)22(28)20(17)26)24(34)30-16-9-5-14(6-10-16)12(2)32/h3-10H,1-2H3,(H,29,33)(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEQGKMLZIGHPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=C(C(=C2F)F)F)C(=O)NC3=CC=C(C=C3)C(=O)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F4N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(methylsulfonyl)amino]-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5072811.png)

![2-(2-chlorophenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B5072835.png)


![2-(3-{1-[2-(4-morpholinyl)ethyl]-1H-pyrazol-3-yl}phenyl)nicotinonitrile](/img/structure/B5072861.png)
![5-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-2-(2,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridin-5-ium bromide](/img/structure/B5072862.png)
![2-[4-[(3-Bromo-4-fluorophenyl)methyl]piperazin-1-yl]pyrimidine](/img/structure/B5072865.png)
![3-({4-[(3,5-dibromo-2-hydroxybenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone](/img/structure/B5072870.png)
![N,N'-{5-[(tert-butylamino)carbonyl]-1,3-phenylene}di(2-thiophenecarboxamide)](/img/structure/B5072875.png)
![ethyl 1-[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-furoyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5072883.png)
![9-Ethyl-3-[(3-methylpiperidin-1-yl)methyl]carbazole](/img/structure/B5072909.png)
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(3-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5072911.png)
